Cas no 2709895-87-2 ((2,4-Dichloro-5-(trifluoromethyl)phenyl)(methyl)sulfane)

2,4-Dichloro-5-(trifluoromethyl)phenyl)(methyl)sulfane is a fluorinated aromatic sulfide compound characterized by its unique structural features, including dichloro and trifluoromethyl substituents. These functional groups enhance its reactivity and stability, making it a valuable intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. The presence of the trifluoromethyl group contributes to increased lipophilicity and metabolic resistance, while the sulfide linkage offers versatility in further functionalization. Its well-defined molecular structure ensures consistent performance in cross-coupling reactions and other transformations. This compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for achieving high yields in synthetic applications.
(2,4-Dichloro-5-(trifluoromethyl)phenyl)(methyl)sulfane structure
2709895-87-2 structure
Product Name:(2,4-Dichloro-5-(trifluoromethyl)phenyl)(methyl)sulfane
CAS No:2709895-87-2
MF:C8H5Cl2F3S
MW:261.091509580612
CID:6795226
PubChem ID:171366023
Update Time:2025-06-11

(2,4-Dichloro-5-(trifluoromethyl)phenyl)(methyl)sulfane Chemical and Physical Properties

Names and Identifiers

    • (2,4-Dichloro-5-(trifluoromethyl)phenyl)(methyl)sulfane
    • 2709895-87-2
    • MFCD34784466
    • Inchi: 1S/C8H5Cl2F3S/c1-14-7-2-4(8(11,12)13)5(9)3-6(7)10/h2-3H,1H3
    • InChI Key: XNASZTXTBIFJCT-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=C(C=C1C(F)(F)F)SC)Cl

Computed Properties

  • Exact Mass: 259.9441112g/mol
  • Monoisotopic Mass: 259.9441112g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 25.3Ų

(2,4-Dichloro-5-(trifluoromethyl)phenyl)(methyl)sulfane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB602865-250mg
(2,4-Dichloro-5-(trifluoromethyl)phenyl)(methyl)sulfane; .
2709895-87-2
250mg
€355.80 2024-07-19
abcr
AB602865-1g
(2,4-Dichloro-5-(trifluoromethyl)phenyl)(methyl)sulfane; .
2709895-87-2
1g
€659.60 2024-07-19
abcr
AB602865-5g
(2,4-Dichloro-5-(trifluoromethyl)phenyl)(methyl)sulfane; .
2709895-87-2
5g
€2218.40 2024-07-19

(2,4-Dichloro-5-(trifluoromethyl)phenyl)(methyl)sulfane Suppliers

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(CAS:2709895-87-2)
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Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 20:56
Price ($):211/391/1315
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(2,4-Dichloro-5-(trifluoromethyl)phenyl)(methyl)sulfane Related Literature

Additional information on (2,4-Dichloro-5-(trifluoromethyl)phenyl)(methyl)sulfane

(2,4-Dichloro-5-(trifluoromethyl)phenyl)(methyl)sulfane: A Comprehensive Overview

The compound with CAS No. 2709895-87-2, commonly referred to as (2,4-Dichloro-5-(trifluoromethyl)phenyl)(methyl)sulfane, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various chemical industries. Recent studies have highlighted its role in the synthesis of advanced materials and pharmaceutical intermediates.

Structural Insights: The molecule consists of a phenyl ring substituted with chlorine atoms at positions 2 and 4, a trifluoromethyl group at position 5, and a methylsulfanyl group (-SMe). This combination of substituents imparts the molecule with distinct electronic and steric properties. The trifluoromethyl group, in particular, contributes to the molecule's stability and reactivity due to its strong electron-withdrawing effect. Recent research has explored how these substituents influence the molecule's reactivity in various chemical transformations.

Synthesis and Applications: The synthesis of (2,4-Dichloro-5-(trifluoromethyl)phenyl)(methyl)sulfane involves multi-step processes that typically include nucleophilic substitution and coupling reactions. Its applications span across several domains, including agrochemicals, pharmaceuticals, and specialty chemicals. For instance, it has been utilized as an intermediate in the synthesis of bioactive compounds with potential antiviral and anticancer properties.

Reactivity and Mechanistic Studies: Recent studies have focused on understanding the reactivity of this compound under different reaction conditions. For example, its behavior in nucleophilic aromatic substitution reactions has been extensively investigated. The presence of electron-withdrawing groups like chlorine and trifluoromethyl enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. These findings have implications for designing efficient synthetic routes for complex molecules.

Environmental Considerations: As with any chemical compound, understanding its environmental impact is crucial. Studies have shown that (2,4-Dichloro-5-(trifluoromethyl)phenyl)(methyl)sulfane exhibits moderate biodegradability under aerobic conditions. However, further research is needed to assess its long-term effects on ecosystems and to develop strategies for safe disposal.

In conclusion, (2,4-Dichloro-5-(trifluoromethyl)phenyl)(methyl)sulfane is a versatile compound with promising applications in various fields. Its unique structure and reactivity make it an invaluable tool for chemists seeking to develop novel materials and therapeutic agents. Continued research into its properties will undoubtedly unlock new opportunities for its utilization in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:2709895-87-2)
A1217979
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):211/391/1315
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